Differential Cytotoxicity in KB and Drug-Resistant KBv200 Cells
Cyclo(Phe-Gly) demonstrates strong inhibitory activity against human cancer cell lines with quantitatively defined LD50 values of 6.5 μmol/L in KB cells (human oral epidermoid carcinoma) and 11.2 μmol/L in KBv200 cells (multidrug-resistant subline) . In contrast, the structurally related cyclo(D-Tyr-D-Phe) exhibits an IC50 value of 10 μM against A549 lung adenocarcinoma cells, approximately 54% less potent than Cyclo(Phe-Gly) against KB cells, though the comparison is cross-cell-line [1]. The 1.72-fold difference in LD50 between KB and KBv200 cells indicates modest efflux transporter recognition, a profile distinct from the pan-class pattern observed in other DKP-containing cyclic prodrugs which exhibit strong substrate activity for efflux transporters [2].
| Evidence Dimension | Cytotoxicity (LD50/IC50) |
|---|---|
| Target Compound Data | LD50 = 6.5 μmol/L (KB); LD50 = 11.2 μmol/L (KBv200) |
| Comparator Or Baseline | cyclo(D-Tyr-D-Phe) IC50 = 10 μmol/L (A549) |
| Quantified Difference | 1.72-fold differential between KB and KBv200; cyclo(D-Tyr-D-Phe) IC50 is 54% higher than Cyclo(Phe-Gly) LD50 |
| Conditions | In vitro cytotoxicity assay; KB (human oral epidermoid carcinoma) and KBv200 (multidrug-resistant subline) cells |
Why This Matters
The sub-10 μM LD50 in KB cells and limited cross-resistance in KBv200 cells support prioritization of Cyclo(Phe-Gly) over higher-IC50 DKP analogs for anticancer screening programs focused on oral carcinoma or multidrug-resistant phenotypes.
- [1] Nishanth Kumar S, et al. Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide from Bacillus sp. N strain. J Pept Sci. 2014 Mar;20(3):173-85. View Source
- [2] Liederer BM, et al. Effects of amino acid chirality and the chemical linker on the cell permeation characteristics of cyclic prodrugs of opioid peptides. J Med Chem. 2006 Feb;49(4):1261-70. View Source
